molecular formula C18H19N3O2S B11320710 2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11320710
M. Wt: 341.4 g/mol
InChI Key: LPDVREBZBLKWMK-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a phenoxy group, a thiophene ring, and a pyrazole moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,4-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Thiophene Derivative Preparation: The thiophene ring is introduced through a series of reactions, including halogenation and subsequent substitution with a thiophene derivative.

    Pyrazole Ring Formation: The pyrazole ring is synthesized via cyclization reactions involving hydrazine derivatives and suitable diketones.

    Final Coupling: The final step involves coupling the phenoxy intermediate with the thiophene-pyrazole derivative under specific conditions, such as the presence of coupling agents like EDCI or DCC, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C18H19N3O2S/c1-13-5-6-15(10-14(13)2)23-12-18(22)20-17-7-8-19-21(17)11-16-4-3-9-24-16/h3-10H,11-12H2,1-2H3,(H,20,22)

InChI Key

LPDVREBZBLKWMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3)C

Origin of Product

United States

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